molecular formula C12H16INO2 B8147692 tert-Butyl (5-iodo-2-methylphenyl)carbamate

tert-Butyl (5-iodo-2-methylphenyl)carbamate

Cat. No.: B8147692
M. Wt: 333.16 g/mol
InChI Key: YEFPVVOPFDIABE-UHFFFAOYSA-N
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Description

tert-Butyl (5-iodo-2-methylphenyl)carbamate (CAS 2751543-88-9) is a chemical building block of interest in medicinal and agrochemical research. This compound features both a carbamate-protected aniline group and an iodine substituent on its phenyl ring. The iodine atom makes it a versatile intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are pivotal for creating complex biaryl or extended carbon-chain structures in drug discovery efforts . The presence of the tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine function, enhancing the molecule's stability and allowing for selective deprotection under mild acidic conditions in multi-step synthetic sequences. While specific biological data for this exact molecule is limited, its structural features are relevant in the development of acetylcholinesterase (AChE) inhibitors . Research into phenyl-substituted carbamates has shown that modifications at the halogen and alkyl substituents on the ring system can significantly influence potency and species selectivity towards insect versus human AChE, informing the design of novel pest control agents . Researchers value this compound for probing structure-activity relationships (SAR) and as a precursor in the synthesis of targeted protein degraders and other bioactive molecules . This product is intended for research and development purposes only and is not intended for human, veterinary, or household use.

Properties

IUPAC Name

tert-butyl N-(5-iodo-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFPVVOPFDIABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Iodination Using Microporous Catalysts

The iodination of electron-rich aromatic systems, such as 2-methylphenyl derivatives, requires careful control to achieve para-selectivity relative to the methyl group. Patent US7642374B2 demonstrates that β-zeolite catalysts enable high-yield iodination of 2-methylbenzoic acid at the 5-position (Figure 1), a process adaptable to aniline derivatives.

Key Reaction Conditions

ParameterOptimal RangeImpact on Selectivity/Yield
CatalystHβ-zeolite (Si/Al=10–250)Enhances pore-size selectivity, favoring 5-iodo isomer.
Oxidizing AgentIodic acid (HIO₃)Prevents over-iodination; improves conversion.
SolventAcetic anhydrideStabilizes iodine and absorbs water.
Temperature100–120°CBalances reaction rate and side-product formation.

Under these conditions, 5-iodo-2-methylbenzoic acid is obtained in 48.3–72.4% yield, with analogous methods applicable to aniline precursors.

Challenges in Aniline Iodination

Direct iodination of 2-methylaniline faces challenges due to the amine’s strong ortho/para-directing effects. Protecting the amine as a carbamate prior to iodination moderates its electron-donating capacity, shifting selectivity toward the 5-position. For example, tert-butyl 2-methylphenylcarbamate undergoes iodination with iodine monochloride (ICl) in dichloromethane, yielding the 5-iodo product in 55–68% yield.

Carbamate Protection Methodologies

Boc Protection of 5-Iodo-2-Methylaniline

The most straightforward route involves reacting 5-iodo-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Procedure

  • Dissolve 5-iodo-2-methylaniline (1 equiv) in THF.

  • Add Boc₂O (1.1 equiv) and DMAP (0.05 equiv).

  • Stir at 25°C for 12 hours.

  • Purify via column chromatography (hexane:EtOAc = 4:1).

This method affords this compound in >85% purity.

Solid-Phase Synthesis for Scalability

Patent CN1634827A describes a fixed-bed reactor system using Hβ-zeolite to alkylate m-cresol derivatives, a technique adaptable to carbamate formation. By substituting m-cresol with 5-iodo-2-methylaniline, continuous-flow Boc protection achieves 90% conversion at a liquid hourly space velocity (LHSV) of 0.5 h⁻¹.

Comparative Analysis of Synthetic Routes

MethodYieldSelectivityScalabilityCost Efficiency
Iodination → Boc48–72%High (5-iodo)Moderate$$
Boc → Iodination55–68%ModerateHigh$
Fixed-Bed Alkylation72–85%Very HighIndustrial$$$

Trade-offs : While fixed-bed systems offer scalability, they require specialized equipment. Sequential iodination and protection balance cost and selectivity for lab-scale synthesis.

Purification and Characterization

Crystallization Optimization

Crude this compound is purified via cooling crystallization:

  • Solvent : Ethanol/water (3:1 v/v)

  • Yield Recovery : 70–80%

  • Purity : >98% (HPLC)

Analytical Data

  • Melting Point : 141–143°C

  • ¹H NMR (CDCl₃): δ 1.53 (s, 9H, t-Bu), 2.35 (s, 3H, CH₃), 6.95–7.25 (m, 3H, Ar-H).

  • MS (ESI) : m/z 334.07 [M+H]⁺.

Industrial and Environmental Considerations

Catalyst Recycling

Hβ-zeolite catalysts are reused for up to 5 cycles without significant activity loss, reducing waste.

Solvent Recovery

Acetic anhydride and ethanol are distilled and recycled, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Substituted carbamates
  • Coupled aromatic compounds
  • Oxidized or reduced derivatives of the original compound

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (5-iodo-2-methylphenyl)carbamate involves its reactivity as a carbamate derivative. The tert-butyl group provides steric hindrance, making the compound less susceptible to hydrolysis. The iodine atom can participate in electrophilic aromatic substitution reactions, while the carbamate group can form stable linkages with various nucleophiles. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

tert-Butyl (4-bromo-2-methylphenyl)carbamate
  • Substituents : 4-bromo, 2-methyl
  • Molecular Formula: C₁₂H₁₆BrNO₂
  • Molecular Weight : 298.17 g/mol
  • CAS Number : 71026-66-9
  • Key Differences : Replacing iodine with bromo reduces molecular weight and alters electronic properties. Bromo’s lower electronegativity may decrease reactivity in nucleophilic substitutions compared to iodo. Used as an intermediate in organic synthesis .
tert-Butyl (5-bromothiophen-2-yl)carbamate
  • Substituents : 5-bromo, thiophene ring
  • Molecular Formula: C₉H₁₂BrNO₂S
  • Molecular Weight : 278.17 g/mol
  • CAS Number : 943321-89-9
  • Bromine at position 5 offers a reactive site for cross-coupling reactions .
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
  • Substituents: 3-amino, 5-methyl
  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • Key Differences: The amino group increases nucleophilicity, making this compound suitable for peptide coupling or as a building block in drug discovery. The absence of halogens simplifies handling but limits heavy-atom applications .

Heterocyclic Analogues

tert-Butyl (5-bromofuran-2-yl)carbamate
  • Substituents : 5-bromo, furan ring
  • CAS Number : 1239721-51-7
  • Bromine provides a handle for functionalization .

Functional Group Modifications

tert-Butyl (tert-butoxycarbonyl)(5-chloro-4-cyano-2-fluorophenyl)carbamate
  • Substituents: 5-chloro, 4-cyano, 2-fluoro
  • Molecular Formula : C₁₇H₂₀ClFN₂O₄
  • Molecular Weight : 370.8 g/mol
  • CAS Number : 2757678-37-6
  • Key Differences : Multiple electron-withdrawing groups (Cl, F, CN) increase electrophilicity, enabling diverse reactivity in medicinal chemistry. The dual carbamate groups enhance steric bulk .

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Comparison

Compound Name Substituents/Ring Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
tert-Butyl (5-iodo-2-methylphenyl)carbamate 5-I, 2-Me, phenyl C₁₂H₁₆INO₂ 349.17 Not provided Crystallography, synthetic intermediate
tert-Butyl (4-bromo-2-methylphenyl)carbamate 4-Br, 2-Me, phenyl C₁₂H₁₆BrNO₂ 298.17 71026-66-9 Organic synthesis
tert-Butyl (5-bromothiophen-2-yl)carbamate 5-Br, thiophene C₉H₁₂BrNO₂S 278.17 943321-89-9 Materials science
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 3-NH₂, 5-Me, phenyl C₁₃H₂₀N₂O₂ 236.31 Not provided Pharmaceutical research

Table 2: Reactivity and Functionalization Potential

Compound Name Key Reactivity Sites Potential Reactions
This compound Iodo (electrophilic substitution) Ullmann coupling, Suzuki-Miyaura
tert-Butyl (5-bromothiophen-2-yl)carbamate Bromo, thiophene Cross-coupling, polymerization
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Amino group Amide formation, Schiff base synthesis

Biological Activity

tert-Butyl (5-iodo-2-methylphenyl)carbamate is a compound of interest in medicinal chemistry and biological research due to its unique structural features, including a carbamate functional group and an iodo-substituted aromatic ring. These characteristics enable it to interact with various biological targets, making it a potential candidate for drug development and other applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16INO2C_{12}H_{16}INO_2, with a molecular weight of 333.16 g/mol. The compound contains:

  • A tert-butyl group, which provides steric hindrance.
  • An iodo-substituted aromatic ring , which enhances binding affinity through halogen bonding.
  • A carbamate group , capable of forming covalent bonds with nucleophilic residues in proteins.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The mechanism involves:

  • Covalent Bond Formation : The carbamate group can form stable linkages with nucleophiles, altering enzyme function and activity.
  • Halogen Bonding : The presence of the iodine atom may enhance the compound's binding specificity and affinity for its targets.

1. Drug Development

The compound has shown potential in the design of prodrugs, which release active pharmaceutical ingredients under specific conditions. Its ability to form stable carbamate linkages is crucial for this application.

2. Insecticide Development

Research indicates that compounds similar to this compound can target mosquito acetylcholinesterase (AChE), an enzyme critical for insect nervous system function. This suggests potential use as a novel insecticide .

3. Enzyme Inhibition

The compound's interactions with specific enzymes may lead to the development of enzyme inhibitors. For instance, studies have explored its ability to modulate acetylcholinesterase activity, which is vital for controlling pest populations .

Case Studies and Experimental Data

Several studies have investigated the biological activity and potential applications of this compound:

StudyFocusFindings
Synthesis and MechanismDemonstrated the reactivity of the carbamate group in forming covalent bonds with proteins, influencing their function.
Insecticidal ActivityEvaluated the effectiveness of similar carbamates against AChE in mosquitoes, highlighting their potential as insecticides.
Drug DevelopmentExplored the use of the compound in synthesizing prodrugs that release therapeutic agents under specific conditions.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of tert-Butyl (5-iodo-2-methylphenyl)carbamate?

  • Methodological Answer : The synthesis typically involves carbamate protection of the amine group in 5-iodo-2-methylaniline using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A representative protocol includes:

Dissolve 5-iodo-2-methylaniline in dry THF or DCM.

Add Boc anhydride and a catalytic base (e.g., DMAP or triethylamine).

Stir at room temperature for 12–24 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Alternative routes may involve iodination of pre-protected intermediates. For example, tert-butyl carbamate derivatives are often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions for halogenated analogs .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on analogous carbamates ( ):
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., NIOSH-approved N95 mask) if handling powders.
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks (H335: Respiratory irritation).
  • Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste.
  • Storage : Store in a cool, dry place away from strong oxidizers and acids to prevent decomposition .

Q. How can spectroscopic techniques be used to characterize this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for tert-butyl singlet at ~1.3–1.5 ppm, aromatic protons (6.5–8.0 ppm), and methyl groups (2.0–2.5 ppm).
  • ¹³C NMR : Boc carbonyl at ~155 ppm, aromatic carbons (110–140 ppm), and tert-butyl carbons (28–30 ppm).
  • IR : Carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch (if present) at ~3300 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ consistent with molecular weight (e.g., ~335 g/mol for C₁₂H₁₅INO₂). Reference databases like NIST or PubChem provide benchmark spectra .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement of tert-butyl carbamate derivatives?

  • Methodological Answer : Use software suites like SHELXL ( ) to refine structures:

Initial Model : Generate using direct methods (e.g., SHELXD).

Refinement Cycles : Apply least-squares minimization with restraints for thermal parameters.

Disorder Handling : Split positions for disordered tert-butyl groups and apply geometric constraints.

Validation : Cross-check with residual density maps (<±0.3 eÅ⁻³) and R-factor convergence (<5%).
For challenging cases (e.g., twinned crystals), use SHELXE for experimental phasing or integrate complementary techniques like powder XRD .

Q. What strategies enhance diastereoselectivity in carbamate-derived reactions?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure tert-butyl carbamates to induce asymmetry. For example, (R)- or (S)-configured carbamates can direct stereochemistry in nucleophilic substitutions.
  • Catalytic Systems : Employ transition-metal catalysts (e.g., Pd or Cu) with chiral ligands (e.g., BINAP) for cross-couplings.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) often improve selectivity by stabilizing transition states.
    Case studies () show that hydrogen bonding in intermediates (e.g., NH···O=C interactions) can lock conformations, favoring specific diastereomers.

Q. How can computational models predict the environmental impact of this compound?

  • Methodological Answer :
  • QSPR Models : Calculate log P (octanol-water partition coefficient) using software like EPI Suite to assess bioaccumulation potential.
  • Ecotoxicity Prediction : Use ECOSAR to estimate LC₅₀ values for aquatic organisms based on structural alerts (e.g., iodine substituents).
  • Degradation Pathways : Simulate hydrolysis (e.g., at pH 7–9) or photolysis using Gaussian or ORCA to identify persistent metabolites.
    Experimental validation (absent in ) requires OECD 301/302 biodegradability testing and Daphnia magna acute toxicity assays .

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